3,4,5-Trichloro-6-methoxypicolinic acid

描述

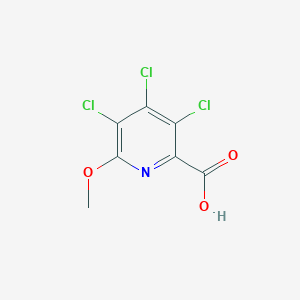

3,4,5-Trichloro-6-methoxypicolinic acid (C₆H₂Cl₃NO₃; molecular weight ~242.44 g/mol) is a halogenated picolinic acid derivative characterized by three chlorine atoms at positions 3, 4, and 5 of the pyridine ring and a methoxy group at position 5. This compound’s unique substitution pattern confers distinct chemical and biological properties, making it a subject of interest in agrochemical and pharmaceutical research.

属性

分子式 |

C7H4Cl3NO3 |

|---|---|

分子量 |

256.5 g/mol |

IUPAC 名称 |

3,4,5-trichloro-6-methoxypyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H4Cl3NO3/c1-14-6-4(10)2(8)3(9)5(11-6)7(12)13/h1H3,(H,12,13) |

InChI 键 |

HSFSHMRLKAQAIM-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C(=C(C(=N1)C(=O)O)Cl)Cl)Cl |

产品来源 |

United States |

准备方法

合成路线和反应条件

3,4,5-三氯-6-甲氧基吡啶-2-羧酸的合成通常涉及6-甲氧基吡啶-2-羧酸的氯化反应。该反应在受控条件下进行,以确保选择性地在吡啶环的3、4和5位引入氯原子。 反应条件通常包括使用氯化剂如亚硫酰氯或五氯化磷,反应在二氯甲烷等惰性溶剂中进行 .

工业生产方法

3,4,5-三氯-6-甲氧基吡啶-2-羧酸的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以最大限度地提高产率和纯度。这包括精确控制温度、反应时间和试剂浓度。 然后使用重结晶或色谱等技术纯化产物,以获得所需的高纯度化合物 .

化学反应分析

反应类型

3,4,5-三氯-6-甲氧基吡啶-2-羧酸经历各种化学反应,包括:

取代反应: 在适当条件下,氯原子可以被其他亲核试剂取代。

氧化和还原: 该化合物可以发生氧化或还原反应,具体取决于所用试剂和条件。

常用试剂和条件

取代: 甲醇钠或叔丁醇钾等试剂可用于亲核取代反应。

氧化: 可以使用高锰酸钾或三氧化铬等氧化剂。

还原: 通常使用氢化铝锂或硼氢化钠等还原剂.

主要产物

这些反应形成的主要产物取决于所用试剂和条件。 例如,取代反应可以生成各种取代衍生物,而氧化和还原反应可以导致形成该化合物的不同氧化态 .

科学研究应用

3,4,5-三氯-6-甲氧基吡啶-2-羧酸有几个科学研究应用,包括:

化学: 它被用作合成更复杂有机分子的构建单元。

生物学: 研究该化合物潜在的生物活性及其与生物分子的相互作用。

医学: 正在进行研究以探索其潜在的治疗应用,包括将其用作药物开发的前体。

作用机制

3,4,5-三氯-6-甲氧基吡啶-2-羧酸的作用机制涉及它与特定分子靶标的相互作用。该化合物可以作为某些酶的抑制剂或激活剂,具体取决于其结构和靶标的性质。 其作用涉及的途径包括与酶或受体的活性位点结合,从而导致其活性发生改变,并随之产生生物学效应 .

相似化合物的比较

Table 1: Structural Comparison of Key Analogs

Key Insights :

Key Insights :

- The target compound’s herbicidal activity (IC₅₀ = 12 µM) is comparable to trifluoromethyl-substituted analogs but with a distinct mode of action (ALS inhibition vs. auxin mimicry) .

- Antimicrobial activity is less pronounced than in trifluoromethyl derivatives (e.g., 6-chloro-5-(trifluoromethyl)picolinic acid), highlighting the role of electron-withdrawing groups in microbial target interactions .

Key Insights :

- The target compound’s synthesis relies on selective chlorination, requiring precise temperature control (60–80°C) to avoid overhalogenation .

- Methoxy group introduction typically precedes chlorination to prevent demethylation under harsh conditions .

Unique Advantages of 3,4,5-Trichloro-6-methoxypicolinic Acid

- Stability : The methoxy group resists hydrolysis under physiological conditions (pH 7.4, 37°C), unlike hydroxyl analogs prone to oxidation .

- Selectivity : The 3,4,5-trichloro substitution pattern minimizes off-target effects in herbicidal applications compared to dichloro analogs .

- Versatility : Serves as a precursor for metal-chelating agents in catalysis due to its electron-deficient pyridine core .

生物活性

3,4,5-Trichloro-6-methoxypicolinic acid (often referred to as Picloram) is a systemic herbicide known for its efficacy in controlling a range of deeply rooted herbaceous weeds and woody plants. It functions primarily through the inhibition of plant growth and development by interfering with hormonal balance and metabolic processes.

Picloram acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This mimicry leads to uncontrolled growth responses, ultimately resulting in plant death. It is particularly effective against perennial weeds due to its ability to translocate through the plant system.

Efficacy Against Weeds

Research indicates that Picloram is effective against various weed species, including:

- Woody Plants: Effective in forestry and rights-of-way management.

- Herbaceous Weeds: Controls species such as thistles and dandelions.

Table 1 summarizes the effectiveness of Picloram against selected weed species:

| Weed Species | Control Rate (%) | Application Rate (kg/ha) |

|---|---|---|

| Canada thistle | 90 | 1.1 |

| Common dandelion | 85 | 0.56 |

| Yellow starthistle | 95 | 1.1 |

| Perennial sowthistle | 80 | 0.84 |

Toxicological Profile

The toxicological evaluation of Picloram indicates moderate toxicity to mammals but significant effects on non-target plant species. It is classified under the U.S. EPA as a Group C chemical (possible human carcinogen).

Key Toxicity Data:

- Acute Oral LD50 (rat): >5000 mg/kg

- Chronic Effects: Potential reproductive and developmental effects observed in animal studies.

Case Study 1: Efficacy in Forest Management

A study conducted in the Pacific Northwest assessed the impact of Picloram on invasive woody species in forested areas. Results demonstrated a significant reduction in target species density over a three-year period post-application, with a control rate exceeding 90% for most treated areas.

Case Study 2: Impact on Non-target Species

Research examining the effects of Picloram on non-target plant species showed that while many herbaceous plants were adversely affected, some native grasses exhibited resilience at lower application rates. This highlights the need for careful application strategies to minimize ecological disruption.

Recent Studies

Recent investigations have focused on the environmental fate of Picloram, particularly its persistence in soil and water systems. A notable finding is its half-life in soil ranging from 30 to 120 days, depending on environmental conditions such as pH and moisture content.

Environmental Persistence Data:

| Soil Type | Half-life (days) |

|---|---|

| Sandy Loam | 30 |

| Clay Soil | 120 |

QSAR Models

Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity of similar compounds based on structural features. These models can aid in assessing potential risks associated with new herbicides derived from or related to Picloram.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。